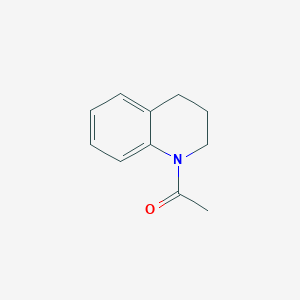

1-Acetyl-1,2,3,4-tetrahydroquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWLNRQGJSQRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324444 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4169-19-1 | |

| Record name | Kyuzol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that serves as a key intermediate and building block in the synthesis of a variety of more complex molecules.[1][2] Its tetrahydroquinoline core is a prevalent motif in numerous natural products and pharmacologically active compounds, drawing significant attention in the fields of medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[5] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4169-19-1 | [6] |

| Molecular Formula | C₁₁H₁₃NO | [2][6] |

| Molecular Weight | 175.23 g/mol | [2][6] |

| Boiling Point | 295 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Refractive Index | 1.5770-1.5810 | [7] |

| pKa (Predicted) | 1.17 ± 0.20 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. A primary route involves the acylation of 1,2,3,4-tetrahydroquinoline. Below are generalized experimental protocols based on common synthetic strategies for tetrahydroquinolines and their N-acetylated derivatives.

General Acetylation of 1,2,3,4-tetrahydroquinoline

This protocol describes a typical N-acetylation reaction.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours, monitored by TLC).

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reductive Amination followed by Acetylation

An alternative approach involves the synthesis of the tetrahydroquinoline ring system followed by acetylation. Domino reactions, which combine multiple steps in a single operation, are efficient for producing the core structure.[8]

Conceptual Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as the aliphatic protons of the tetrahydro portion and the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the acetyl group (typically in the range of 165-190 ppm), aromatic carbons, and the aliphatic carbons of the saturated ring.[5][6]

4.2. Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

Biological Activity and Mechanism of Action

The specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been the subject of significant research, revealing a wide range of pharmacological effects.[3][4][9]

Derivatives of the tetrahydroquinoline scaffold have been investigated for their potential as:

-

Anticancer agents: Some tetrahydroquinolines exhibit cytotoxic and antiproliferative activities.[10]

-

Anti-inflammatory agents: The tetrahydroisoquinoline core is found in molecules with anti-inflammatory properties.[11]

-

Opioid Receptor Modulators: N-substituted tetrahydroquinolines have been studied as ligands for μ- and δ-opioid receptors, with potential applications in pain management.[4][6]

-

RORγ Inverse Agonists: Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target for prostate cancer therapy.[12]

-

NF-κB Inhibitors: Novel derivatives of 1,2,3,4-tetrahydroquinolines have shown potent inhibition of NF-κB transcriptional activity.

A related compound, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ), formed from the reaction of dopamine with methylglyoxal, has been studied as a potential neurotoxin in the context of diabetes and Parkinson's disease.[8] This suggests that N-acetylated tetrahydro-isoquinoline and -quinoline structures can have significant biological implications.

The N-acetylation of the tetrahydroquinoline core can influence the molecule's affinity for biological targets. For instance, in a series of μ-opioid receptor agonists/δ-opioid receptor antagonists, N-acetylation increased the affinity for the δ-opioid receptor.[6]

Given the diverse activities of the parent scaffold, a generalized potential mechanism of action for N-acetylated tetrahydroquinolines could involve interaction with various receptors and signaling pathways.

Caption: Potential interaction of N-acetylated tetrahydroquinolines with various biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Working in a well-ventilated area or under a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with a foundational role in the synthesis of more complex molecules of medicinal interest. While its specific biological activities are yet to be fully elucidated, the broader family of tetrahydroquinolines exhibits a rich pharmacology. This guide provides a consolidated resource of its known properties and synthetic approaches, serving as a valuable tool for researchers engaged in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE(4169-19-1) 1H NMR [m.chemicalbook.com]

- 8. Formation of a salsolinol-like compound, the neurotoxin, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, in a cellular model of hyperglycemia and a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-Acetyl-1,2,3,4-tetrahydroquinoline. The information is intended to support research and development activities by providing key data and experimental insights into this heterocyclic compound.

Core Chemical Properties

This compound, with the CAS number 4169-19-1, is a derivative of tetrahydroquinoline featuring an acetyl group on the nitrogen atom.[1][2] This modification significantly influences its chemical behavior compared to its parent compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1][3] |

| Molecular Weight | 175.23 g/mol | [1][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][4] |

| Boiling Point | 295 °C | [1][5] |

| 371.1 °C at 760 mmHg | [2] | |

| Density | 1.12 g/cm³ | [1][2][5] |

| Refractive Index | 1.5770 - 1.5810 | [1] |

| pKa | 1.17 ± 0.20 (Predicted) | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the N-acetylation of 1,2,3,4-tetrahydroquinoline.

General Synthesis Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: N-Acetylation

A representative experimental protocol for the synthesis of this compound is adapted from standard acylation procedures for similar heterocyclic amines.[6]

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent, such as ethanol or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Alternatively, acetyl chloride can be used in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and neutralize with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or chloroform.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a clear liquid.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characteristic. The acetyl protons typically appear as a singlet around 2.2 ppm. The protons on the tetrahydroquinoline ring will show complex splitting patterns in the aromatic region (around 7.0-7.5 ppm) and the aliphatic region (typically 1.9-3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the acetyl group around 169 ppm.[7] Aromatic carbons will appear between 120-140 ppm, and the aliphatic carbons of the heterocyclic ring will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1640-1660 cm⁻¹ , which is characteristic of the tertiary amide carbonyl (C=O) stretch. This distinguishes it from the parent amine, which would show N-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.

Reactivity and Stability

Chemical Reactivity

The acetyl group on the nitrogen atom significantly alters the reactivity of the tetrahydroquinoline ring system. As an amide, the nitrogen's lone pair of electrons is delocalized into the acetyl carbonyl group. This has several consequences:

-

Reduced Nucleophilicity: The nitrogen atom is significantly less nucleophilic and basic compared to the parent 1,2,3,4-tetrahydroquinoline.

-

Stability to Oxidation: The acetyl group provides some protection against oxidation at the nitrogen and adjacent carbons. Studies on the related N-acetyl-1,2,3,4-tetrahydroisoquinoline have shown it to be less reactive towards certain oxidative reactions compared to N-alkylated analogs.[8]

The diagram below illustrates the influence of the N-acetyl group on the electron density and reactivity of the nitrogen atom.

Caption: Logical relationship showing how the acetyl group reduces nitrogen reactivity.

Stability

This compound is a stable compound under normal laboratory conditions.[9] It should be stored in a cool, dry place in a tightly sealed container.

Potential Applications in Drug Development

While this compound itself may not be a primary therapeutic agent, it serves as a crucial building block and intermediate in medicinal chemistry. The tetrahydroquinoline scaffold is present in numerous biologically active compounds.[10][11] By functionalizing the aromatic ring or modifying the acetyl group, a diverse library of compounds can be generated for screening in various drug discovery programs. The acetyl group can also serve as a protecting group for the nitrogen during multi-step syntheses.

References

- 1. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE CAS#: 4169-19-1 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 4169-19-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. CAS NO. 4169-19-1 | 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE | C11H13NO [localpharmaguide.com]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

Elucidating the Structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-Acetyl-1,2,3,4-tetrahydroquinoline. The document details the expected outcomes from key spectroscopic techniques, offers detailed experimental protocols, and presents logical workflows for confirming the molecular structure of this N-acetylated heterocyclic compound.

Molecular Structure and Properties

This compound is a derivative of 1,2,3,4-tetrahydroquinoline, featuring an acetyl group attached to the nitrogen atom. This modification significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.

Molecular Formula: C₁₁H₁₃NO[1][2]

Molecular Weight: 175.23 g/mol [1][2]

Spectroscopic Data for Structure Confirmation

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are crucial for the unequivocal identification of this compound. The predicted NMR data is based on the known spectra of 1,2,3,4-tetrahydroquinoline and the established effects of N-acetylation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | ~3.8 | t | ~6.5 |

| H-3 | ~1.9 | m | - |

| H-4 | ~2.7 | t | ~6.5 |

| H-5 | ~7.2 | d | ~7.5 |

| H-6 | ~7.0 | t | ~7.5 |

| H-7 | ~7.1 | t | ~7.5 |

| H-8 | ~7.5 | d | ~7.5 |

| -COCH₃ | ~2.2 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) (ppm) |

| C-2 | ~45 |

| C-3 | ~26 |

| C-4 | ~22 |

| C-4a | ~129 |

| C-5 | ~127 |

| C-6 | ~126 |

| C-7 | ~128 |

| C-8 | ~124 |

| C-8a | ~138 |

| -C=O | ~170 |

| -CH₃ | ~22 |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1660 | C=O (Amide I) stretch |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

Table 4: Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 132 | [M - COCH₃]⁺ |

| 117 | [M - COCH₃ - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality data for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids/oils): Apply a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample holder or pure KBr pellet.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

-

Data Acquisition (ESI Mode):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 200-300 °C.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process.

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of this compound.

Caption: Logical relationship between the proposed structure and the corroborating spectroscopic data.

References

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline from Quinoline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ), followed by the N-acetylation of the resulting intermediate. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and reaction mechanism to support researchers and scientists in the field.

Introduction

This compound is a key heterocyclic motif found in a variety of biologically active compounds. Its synthesis from readily available quinoline is a common transformation in organic chemistry. This guide details a reliable and efficient two-step synthetic route, focusing on practical laboratory-scale preparation. The first step involves the selective hydrogenation of the pyridine ring of quinoline to yield 1,2,3,4-tetrahydroquinoline. The subsequent step is the N-acetylation of the secondary amine of THQ to afford the final product.

Synthetic Pathway Overview

The overall synthesis is a two-step process:

-

Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline (THQ): This step selectively reduces the nitrogen-containing heterocyclic ring of quinoline.

-

N-Acetylation of 1,2,3,4-Tetrahydroquinoline: The secondary amine of THQ is acylated using acetic anhydride to yield the final product.

Experimental Protocols

Step 1: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline (THQ)

Several methods are available for the reduction of quinoline. Catalytic hydrogenation is a common and efficient approach. Below are protocols for heterogeneous catalytic hydrogenation using different catalysts.

Method A: Cobalt-Catalyzed Hydrogenation

This method utilizes an in-situ generated cobalt catalyst from cobalt(II) acetate and zinc powder.

-

Reagents and Equipment:

-

Quinoline

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Zinc powder

-

Deionized water

-

Autoclave/high-pressure reactor equipped with a magnetic stirrer

-

Standard laboratory glassware

-

-

Procedure:

-

To a glass liner of a high-pressure autoclave, add quinoline (0.5 mmol), deionized water (1.5 mL), cobalt(II) acetate tetrahydrate (5 mol%, 6.2 mg), and zinc powder (50 mol%, 16.3 mg).[1]

-

Seal the autoclave and purge it with hydrogen gas three times.

-

Pressurize the autoclave to 30 bar with hydrogen gas.

-

Stir the reaction mixture at a specified temperature (e.g., 70-150 °C) for 15 hours.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Method B: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This is a classic and widely used method for the hydrogenation of quinolines.

-

Reagents and Equipment:

-

Quinoline

-

5% Palladium on carbon (Pd/C)

-

Solvent (e.g., Dichloromethane, Ethanol, or Isopropanol)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Standard laboratory glassware

-

-

Procedure:

-

In a suitable reaction vessel, dissolve quinoline in the chosen solvent (e.g., dichloromethane for optimal selectivity).[2]

-

Carefully add 5% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.[2]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline.

-

Step 2: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

This step can be efficiently carried out using acetic anhydride, often without the need for a catalyst or solvent.

-

Reagents and Equipment:

-

1,2,3,4-Tetrahydroquinoline (from Step 1)

-

Acetic anhydride

-

Round-bottomed flask with a magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

In a round-bottomed flask, place 1,2,3,4-tetrahydroquinoline (1 mmol).

-

Add acetic anhydride (1.2 mmol) to the flask.

-

Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly.

-

Monitor the reaction by TLC until the starting material is consumed (usually within 15-30 minutes).

-

Upon completion, add water to the reaction mixture to quench the excess acetic anhydride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography or distillation if necessary. A solvent-free approach often yields a product of high purity.

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of 1,2,3,4-tetrahydroquinoline from quinoline using various catalytic systems.

Table 1: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Solvent | Yield (%) | Reference |

| Co(OAc)₂·4H₂O / Zn | 70-150 | 30 | 15 | H₂O | Up to 96 | [1] |

| Pd/CN | 50 | 20 | - | Various | 86.6–97.8 | [3] |

| 5% Pd/C | Room Temp. | 1-4 | - | Dichloromethane | 65-90 | [2] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Characterization of this compound

The final product can be characterized using standard analytical techniques.

-

Appearance: Colorless to almost colorless clear liquid.

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

-

¹H NMR: Expected chemical shifts (δ, ppm) in CDCl₃ would show aromatic protons (around 7.0-7.5 ppm), a triplet for the CH₂ group adjacent to the nitrogen (around 3.8 ppm), a triplet for the benzylic CH₂ group (around 2.7 ppm), a multiplet for the C3-CH₂ group (around 1.9 ppm), and a singlet for the acetyl methyl group (around 2.2 ppm).

-

¹³C NMR: The spectrum of the similar compound, 1-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline, shows characteristic peaks for the acetyl carbonyl carbon around 169 ppm, aromatic carbons between 123-138 ppm, and aliphatic carbons between 21-48 ppm. Similar shifts are expected for the title compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the amide carbonyl group (C=O) around 1650-1670 cm⁻¹. The spectrum of the precursor, 1,2,3,4-tetrahydroquinoline, shows a characteristic N-H stretch around 3400 cm⁻¹, which should be absent in the acetylated product.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175.

Reaction Mechanism

Reduction of Quinoline

The catalytic hydrogenation of quinoline proceeds via the addition of hydrogen atoms across the double bonds of the pyridine ring. The reaction is typically initiated by the adsorption of both hydrogen and the quinoline molecule onto the surface of the catalyst.

N-Acetylation of 1,2,3,4-Tetrahydroquinoline

The N-acetylation of the secondary amine in THQ with acetic anhydride is a nucleophilic acyl substitution reaction.

Conclusion

The synthesis of this compound from quinoline is a straightforward and high-yielding two-step process. The reduction of quinoline can be achieved using various catalytic systems, with palladium on carbon and in-situ generated cobalt catalysts offering excellent results. The subsequent N-acetylation with acetic anhydride is a rapid and efficient reaction that can often be performed under solvent-free conditions. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important heterocyclic compound for applications in research and drug development.

References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical and organic synthesis. This document details its chemical identifiers, a standard experimental protocol for its synthesis, and concludes with a workflow diagram for its preparation.

Core Compound Identifiers

This compound is a derivative of tetrahydroquinoline, featuring an acetyl group attached to the nitrogen atom. Its fundamental properties and identifiers are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 4169-19-1[1][2][3] |

| Molecular Formula | C₁₁H₁₃NO[1][3][4] |

| Molecular Weight | 175.23 g/mol [1][3][4] |

| IUPAC Name | 1-(3,4-dihydro-2H-quinolin-1-yl)ethanone[1] |

| Canonical SMILES | CC(=O)N1CCCC2=CC=CC=C21[1][4] |

| InChI Key | RRWLNRQGJSQRAF-UHFFFAOYSA-N[1] |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 371.1°C at 760 mmHg[1] |

| Density | 1.12 g/cm³ |

| Flash Point | 181.1°C[1] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a standard laboratory procedure for the N-acetylation of 1,2,3,4-tetrahydroquinoline to yield this compound. This method is adapted from established procedures for the acylation of similar heterocyclic amines.

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Acetic anhydride

-

An appropriate solvent (e.g., dichloromethane, ethanol)

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline in the chosen solvent.

-

Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride dropwise. If a non-basic solvent is used, a base like pyridine or triethylamine is typically added to neutralize the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, the mixture is typically diluted with water.

-

If an acid scavenger was not used during the reaction, the solution can be basified with a mild base like sodium hydroxide to neutralize any remaining acid.

-

The aqueous solution is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Physical and chemical properties of N-acetyl tetrahydroquinolines

An In-depth Technical Guide on the Physical and Chemical Properties of N-acetyl Tetrahydroquinolines

Introduction

N-acetyl tetrahydroquinolines are a significant class of heterocyclic compounds built upon the tetrahydroquinoline scaffold, which is prevalent in a wide array of natural products and pharmacologically active molecules.[1][2] The introduction of an N-acetyl group modifies the electronic and steric properties of the tetrahydroquinoline core, influencing its solubility, stability, and biological activity. These derivatives have garnered considerable interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as antitumor, antifungal, antiviral, and acetylcholinesterase (AChE) inhibitory agents.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of N-acetyl tetrahydroquinolines, detailed experimental protocols for their synthesis and analysis, and insights into their mechanisms of action.

Physical and Chemical Properties

The physical properties of N-acetyl tetrahydroquinolines can vary significantly based on the substitution pattern on the quinoline ring. The N-acetyl group generally increases the polarity and boiling point compared to the parent tetrahydroquinoline. Quantitative data for several representative compounds are summarized below.

Table 1: Physical Properties of Selected N-acetyl Tetrahydroquinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | pKa (Predicted) |

| 1-Acetyl-1,2,3,4-tetrahydroquinoline | 4169-19-1 | C₁₁H₁₃NO | 175.23 | Clear, colorless to almost colorless liquid | N/A | 295[5]; 371.1 @ 760 mmHg[6] | 1.12[5][6] | 1.5770-1.5810[5] | 1.17 ± 0.20[5] |

| 8-Acetyl-5,6,7,8-tetrahydroquinoline | 1146576-61-5 | C₁₁H₁₃NO | 175.23 | Liquid | N/A | N/A | 1.107 @ 25 °C[7] | n20/D 1.568[7] | 5.44 ± 0.40[7] |

| N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (ADTQ) | N/A | C₁₃H₁₇NO | 203.28 | White to yellowish powder | 109-111[3] | N/A | N/A | N/A | N/A |

Solubility

N-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (ADTQ) is reported to be soluble in organic solvents such as ethanol, methanol, and acetic acid.[3] Generally, the N-acetyl group can enhance solubility in polar organic solvents.

Spectroscopic and Analytical Data

Characterization of N-acetyl tetrahydroquinolines relies heavily on spectroscopic techniques. NMR, IR, and mass spectrometry are essential for structural elucidation and confirmation.

Table 2: Spectroscopic Data for Representative N-acetyl Tetrahydroquinolines

| Technique | Compound | Key Features and Observed Values |

| ¹H NMR | 2,5-Dimethyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (a related THQ derivative) | (400 MHz, CDCl₃): δ 7.47 (ddd, J = 7.4, 1.7, 0.8 Hz, 1H), 7.24–7.14 (m, 1H), 6.89 (td, J = 7.5, 1.1 Hz, 1H), 6.69 (dd, J = 8.3, 1.1 Hz, 1H), 3.99 (d, J = 9.4 Hz, 1H), 3.53 (dd, J = 11.5, 2.5 Hz, 1H), 3.36 (ddd, J = 9.4, 4.4, 2.4 Hz, 1H), 3.03 (dd, J = 11.5, 4.4 Hz, 1H), 2.98 (s, 3H), 2.79 (s, 3H).[8] |

| ¹³C NMR | 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | Spectral data available, computed using HOSE algorithm.[9] |

| ¹³C NMR | 2,5-Dimethyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (a related THQ derivative) | (101 MHz, CDCl₃): δ 178.9, 176.9, 148.5, 130.3, 128.7, 119.8, 118.9, 112.7, 50.6, 43.7, 42.1, 39.6, 25.5 ppm.[8] |

| IR | 7-Acetyl-N-(4-acetylphenyl)-1-amino-5,8-dimethyl-8-hydroxy-6-(4-N,N-dimethylaminophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide (a complex THIQ derivative) | Key peaks observed at 3424 (O–H), 3320 (N–H), 2916 (C–H, sp³), 1705 (C=O, acetyl).[10] Note: The C=O stretch for the acetyl group is characteristic. |

| Mass Spec | General | ESI-MS is commonly used for molecular weight determination. |

Experimental Protocols

Synthesis of N-acetyl Tetrahydroquinolines

The synthesis of N-acetyl tetrahydroquinolines can be achieved through various routes, often involving the initial formation of the tetrahydroquinoline ring followed by N-acetylation.

Method 1: Povarov Reaction followed by N-Acetylation

This method involves a three-component imino Diels-Alder reaction to form the tetrahydroquinoline core.

-

Protocol:

-

Imine Formation: A solution of a substituted aniline (1.0 equiv) and an aldehyde (e.g., 2-furaldehyde, 1.0 equiv) in acetonitrile is stirred to form the corresponding imine.

-

Cycloaddition: A Lewis acid catalyst (e.g., BiCl₃, 20 mol%) is added to the imine mixture. An alkene (e.g., N-Vinylpyrrolidin-2-one, 1.1 equiv) is then added dropwise.[4]

-

Reaction: The mixture is stirred for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 30-35 °C).[4]

-

Work-up: A saturated aqueous NaHCO₃ solution is added, and the mixture is extracted with ethyl acetate. The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on silica gel (hexane-EtOAc) to yield the tetrahydroquinoline derivative.

-

N-Acetylation: The purified tetrahydroquinoline is dissolved in acetic anhydride, and sodium acetate (1 equiv) is added. The suspension is heated to 120 °C until full conversion is observed by TLC.[11]

-

Final Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic phase is dried and concentrated to yield the N-acetyl tetrahydroquinoline.[11]

-

Method 2: Reductive Amination of Quinolines

This one-pot tandem reaction provides N-alkylated tetrahydroquinolines, which can be adapted for N-acetylation if the appropriate starting materials are used or followed by an acetylation step.

-

Protocol:

-

Reaction Setup: To a reaction tube, add the substituted quinoline (1.0 equiv), an aldehyde or ketone (1.0 equiv), Hantzsch ester (3.5 equiv), and an arylboronic acid catalyst (e.g., 3-trifluoromethylphenylboronic acid, 25 mol%).[12]

-

Solvent Addition: Add 1,2-dichloroethane (DCE) to the reaction tube.[12]

-

Reaction: Seal the tube and heat in an oil bath at 60 °C for 12 hours, monitoring progress by TLC.[12]

-

Purification: After completion, the reaction mixture is concentrated and purified by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to isolate the N-substituted tetrahydroquinoline.[12]

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used for determining the purity of N-acetyl tetrahydroquinolines and for quantification in various matrices.[3]

-

Gas Chromatography (GC) and Mass Spectrometry (GC-MS): Suitable for analyzing volatile derivatives and identifying impurities.[3]

-

Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of synthesis reactions.[11][12] A common mobile phase is a mixture of petroleum ether and ethyl acetate.[12] Spots can be visualized using UV light or appropriate staining reagents.

Biological Activity and Signaling Pathways

Derivatives of the tetrahydroquinoline scaffold are known to interact with various biological targets. The N-acetyl group can modulate this activity, influencing potency and selectivity.

Anticancer Activity and the PI3K/AKT/mTOR Pathway

Certain tetrahydroquinoline derivatives have demonstrated potent anticancer activity. One study revealed that a novel tetrahydroquinolinone derivative exerts its effect by inducing massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in HCT-116 colorectal cancer cells.[13]

Caption: PI3K/AKT/mTOR pathway inhibited by a THQ derivative.[13]

Acetylcholinesterase (AChE) Inhibition

Many tetrahydroquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The standard method for assessing this activity is the Ellman assay.

Caption: Experimental workflow for the AChE inhibition assay.

Antioxidant and Anti-inflammatory Mechanisms

The N-acetyl moiety is present in N-acetylcysteine (NAC), a well-known antioxidant. NAC functions by replenishing intracellular glutathione (GSH) and by modulating redox-sensitive signaling pathways.[14][15] While direct evidence for N-acetyl tetrahydroquinolines is still emerging, the mechanisms of NAC provide a plausible model for their potential antioxidant and anti-inflammatory actions. Key pathways inhibited by NAC include those mediated by NF-κB and MAP kinases (JNK, p38), which are central to inflammatory responses.[16]

Caption: Potential antioxidant/anti-inflammatory mechanism.[14][16]

Conclusion

N-acetyl tetrahydroquinolines represent a versatile and promising class of compounds for scientific research and drug development. Their physical and chemical properties are tunable through synthetic modification, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles. The synthetic routes are well-established, and a robust suite of analytical techniques is available for their characterization and quality control. With demonstrated biological activities spanning anticancer, neuroprotective, and antimicrobial effects, further investigation into the specific mechanisms of action of N-acetyl tetrahydroquinoline derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE CAS#: 4169-19-1 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 8-Acetyl-5,6,7,8-tetrahydroquinoline CAS#: 1146576-61-5 [m.chemicalbook.com]

- 8. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of N-acetylcysteine in the prevention of DNA damage and cancer, with special reference to smoking-related end-points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-Acetyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Preclinical Investigation

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive framework for the preclinical investigation of a specific derivative, 1-Acetyl-1,2,3,4-tetrahydroquinoline. While direct experimental data on this acetylated analog is nascent, this document synthesizes the extensive research on related tetrahydroquinoline and tetrahydroisoquinoline derivatives to postulate and provide detailed protocols for evaluating its potential anticonvulsant, anti-inflammatory, and neuroprotective activities.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Tetrahydroquinoline Scaffold and the Acetyl Moiety's Significance

The tetrahydroquinoline ring system is a recurring motif in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1][2] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive starting point for drug design. Derivatives of the closely related tetrahydroisoquinoline scaffold have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, neuroprotective, and anticancer effects.[2][4][7][8][9]

The introduction of an acetyl group at the N1 position of the tetrahydroquinoline ring, to form this compound, is hypothesized to modulate the parent molecule's physicochemical and pharmacological properties. The acetyl group can influence solubility, membrane permeability, and metabolic stability. Furthermore, it may alter the compound's interaction with biological targets, potentially leading to novel or enhanced therapeutic activities. This guide will focus on two key areas of high potential for this molecule: neuroactivity, specifically anticonvulsant effects, and cytoprotective activity, with a focus on anti-inflammatory and neuroprotective mechanisms.

Synthesis of this compound

A straightforward and efficient synthesis of this compound can be achieved through the N-acetylation of 1,2,3,4-tetrahydroquinoline. A similar procedure has been described for the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoxaline.[10]

Experimental Protocol: N-Acetylation of 1,2,3,4-tetrahydroquinoline

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as ethanol.

-

Reagent Addition: Add acetic anhydride dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and basify with a mild base like sodium hydroxide.

-

Extraction: Extract the aqueous layer with an organic solvent such as chloroform.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic scheme for this compound.

Investigation of Potential Anticonvulsant Activity

Given that numerous tetrahydroisoquinoline derivatives exhibit anticonvulsant properties, it is a primary area of investigation for this compound.[3][5][9][11] Preclinical evaluation in established in vivo and in vitro models is crucial to determine its potential as an anti-epileptic agent.

In Vivo Screening for Anticonvulsant Efficacy

Initial screening in rodent models is a standard approach to identify anticonvulsant activity. The two most widely used models are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) test, a model for myoclonic and absence seizures.[12][13][14][15][16]

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Compound Administration: Administer this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for PTZ) should be included.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction:

-

MES Test: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

-

PTZ Test: Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

-

-

Observation and Scoring: Observe the animals for the presence or absence of seizures. In the MES test, the endpoint is the abolition of the hind limb tonic extension phase. In the PTZ test, the endpoint is the absence of clonic seizures for a defined period.

-

Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the median effective dose (ED50).

| Parameter | Maximal Electroshock (MES) Test | Pentylenetetrazole (PTZ) Test |

| Seizure Type Modeled | Generalized tonic-clonic | Myoclonic, absence |

| Induction Method | Electrical stimulus | Chemical convulsant (PTZ) |

| Primary Endpoint | Abolition of hind limb tonic extension | Absence of clonic seizures |

| Positive Control | Phenytoin | Diazepam |

In Vitro Mechanistic Assays

Should in vivo activity be observed, in vitro assays can elucidate the underlying mechanism of action. Many anticonvulsant drugs act by modulating voltage-gated ion channels or enhancing GABAergic inhibition.

-

Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) that expresses the ion channels of interest.

-

Recording: Perform whole-cell patch-clamp recordings to measure ionic currents through specific channels (e.g., voltage-gated sodium or calcium channels).

-

Compound Application: Perfuse the cells with varying concentrations of this compound.

-

Data Acquisition and Analysis: Record changes in current amplitude, voltage-dependence of activation and inactivation, and other channel gating properties. Analyze the data to determine if the compound modulates channel function.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies [mdpi.com]

- 6. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Synthesis, stereochemistry and anticonvulsant action of 4-phenyltetrahydroisoquinolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 13. In Vivo Experimental Models of Epilepsy: Ingenta Connect [ingentaconnect.com]

- 14. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wuxibiology.com [wuxibiology.com]

- 16. researchgate.net [researchgate.net]

1-Acetyl-1,2,3,4-tetrahydroquinoline: A Comprehensive Technical Guide for its Application as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a bicyclic aromatic system with a functionalized nitrogen atom, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in medicinal chemistry. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to facilitate its use in research and development.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The incorporation of an acetyl group at the nitrogen atom modulates the electronic and steric properties of the molecule, offering a handle for further chemical transformations. This modification enhances the utility of the tetrahydroquinoline scaffold as a versatile intermediate in organic synthesis. Derivatives of the THQ framework have been extensively investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] A notable area of research is the development of THQ derivatives as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[4][5]

Physicochemical Properties

This compound is a stable, high-boiling liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | [6] |

| Molecular Weight | 175.23 g/mol | [6] |

| CAS Number | 4169-19-1 | [6] |

| Boiling Point | 295 °C | [7] |

| Density | 1.12 g/cm³ | [7] |

| Refractive Index | 1.5770-1.5810 | [7] |

Synthesis

General Experimental Protocol for N-Acetylation

Reaction: 1,2,3,4-Tetrahydroquinoline is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to neutralize the acid byproduct.

Reagents and Solvents:

-

1,2,3,4-Tetrahydroquinoline

-

Acetic Anhydride or Acetyl Chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

An inert solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by TLC for completion).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

Spectroscopic Data

While specific spectroscopic data for this compound was not found in the searched literature, the following table presents representative data for a closely related analog, 1-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline, which can be used for comparative purposes.[9]

| Spectroscopic Data for 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | |

| ¹H NMR (CDCl₃, ppm) | Expected chemical shifts: δ 7.2-6.9 (m, 4H, Ar-H), 4.8-4.6 (m, 1H, N-CH), 2.7-2.5 (m, 2H, Ar-CH₂), 2.2 (s, 3H, COCH₃), 1.9-1.7 (m, 2H, CH₂), 1.2 (d, 3H, CH₃). |

| ¹³C NMR (CDCl₃, ppm) | δ 169.5 (C=O), 138.0, 135.0, 128.0, 126.0, 125.0, 124.0 (Ar-C), 49.0 (N-CH), 26.0 (Ar-CH₂), 24.0 (CH₂), 22.0 (COCH₃), 20.0 (CH₃).[9] |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2930 (C-H aliphatic), ~1650 (C=O amide), ~1600, 1490 (C=C aromatic). |

| Mass Spec (m/z) | Expected molecular ion peak: [M]⁺ at 189.1154 for C₁₂H₁₅NO. |

Reactivity and Applications as a Building Block

This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The acetyl group can be removed under hydrolytic conditions to regenerate the free amine, or the tetrahydroquinoline core can be further functionalized.

Key Reactions

-

Aromatic Electrophilic Substitution: The benzene ring of the tetrahydroquinoline moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the electron-donating nature of the nitrogen atom and the overall electronic landscape of the ring system.

-

Oxidation: The benzylic position of the tetrahydroquinoline ring can be susceptible to oxidation, leading to the formation of quinolinone derivatives.

-

Modification of the Acetyl Group: The acetyl group can be reduced to an ethyl group or can participate in condensation reactions at the alpha-carbon.

Application in the Synthesis of Biologically Active Molecules

The tetrahydroquinoline scaffold is a key component in a variety of pharmacologically active compounds. While specific examples starting directly from this compound are not detailed in the provided search results, the general importance of this scaffold is well-documented. For instance, various substituted tetrahydroquinolines have been synthesized and evaluated for their anticancer activity, often targeting specific signaling pathways.[10]

Biological Context: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[11] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders.[12] Several studies have highlighted the potential of tetrahydroquinoline and tetrahydroisoquinoline derivatives as inhibitors of this pathway.[4][5] These compounds can interfere with different stages of the pathway, such as the nuclear translocation of NF-κB or its binding to DNA.[13]

NF-κB Signaling Pathway and Potential Inhibition by Tetrahydroquinoline Derivatives

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis and the reactivity of its core structure provide a foundation for the development of a diverse range of complex molecules. The established biological importance of the tetrahydroquinoline scaffold, particularly as an inhibitor of key signaling pathways like NF-κB, underscores the continued relevance of this compound in drug discovery and development. This guide provides a foundational resource for researchers looking to utilize this compound in their synthetic endeavors.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a bicyclic nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structural framework is found in a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in interacting with diverse biological targets.[1][2] Natural products incorporating the THQ core, such as helquinoline and cuspareine, exhibit potent antibiotic and cytotoxic activities.[1] Synthetic derivatives have been developed into drugs like the antiarrhythmic agent nicainoprol and the schistosomicide oxamniquine.[3][4] The broad spectrum of pharmacological activities associated with THQ derivatives—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—makes this scaffold a fertile ground for the discovery and development of novel therapeutic agents.[3][5][6][7] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of THQ derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

The construction of the THQ skeleton is a pivotal step in the development of new derivatives. Numerous synthetic strategies have been established, with domino reactions being a particularly efficient approach due to their atom economy and ability to build molecular complexity in a single operation.[1]

Key Synthetic Strategies:

-

Domino Reactions: These multi-step sequences, also known as tandem or cascade reactions, are highly effective for generating THQs with diverse substitution patterns.[1] A common domino strategy involves the reduction of a nitro group on an aryl ketone, followed by an intramolecular reductive amination to form the heterocyclic ring.[1]

-

Povarov Reaction: This is a three-component imino Diels-Alder reaction, typically involving an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[8] It is a powerful method for the one-pot synthesis of substituted THQs.

-

Reduction of Quinolines: The direct hydrogenation of the corresponding quinoline precursors is a straightforward method to access the THQ core.[9] Catalysts such as palladium on carbon (Pd/C) or silver are often employed for this transformation.[1][9]

-

Dehydrative Cyclization and Reduction: Secondary N-arylamides can undergo dehydrative [4 + 2] aza-annulation with alkenes to form 3,4-dihydroquinolines, which can then be readily reduced to the corresponding THQs using agents like sodium borohydride (NaBH₄).[9]

Below is a generalized workflow for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives via a domino reaction.

Biological Activities and Therapeutic Potential

The THQ scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, leading to derivatives with potent and selective activities across several disease areas.

Anticancer Activity

THQ derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms of action.[3][10][11] They have shown efficacy against a range of cancer cell lines, including lung, prostate, colon, and breast carcinomas.[3]

Mechanisms of Action:

-

NF-κB Signaling Inhibition: Certain THQ derivatives can block the nuclear translocation of the transcription factor NF-κB, which is constitutively active in many cancers and promotes cell proliferation while suppressing apoptosis.[12]

-

RORγ Inverse Agonism: The retinoic acid receptor-related orphan receptor γ (RORγ) is a therapeutic target in prostate cancer. THQ derivatives have been identified as novel RORγ inverse agonists, inhibiting its transcriptional activity and suppressing tumor growth.[13]

-

mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. The THQ scaffold has been identified as a promising backbone for the development of potent mTOR inhibitors for lung cancer treatment.[14]

-

Histone Demethylase (KDM) Regulation: Molecular docking studies suggest that some bioactive THQ compounds may act as selective regulators of KDM proteins, which play a crucial role in epigenetic regulation and are implicated in cancer.[15]

Table 1: Anticancer Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound ID/Reference | Target Cell Line | Activity Metric | Value (µM) | Mechanism/Target |

|---|---|---|---|---|

| Compound 3c [3] | H460 (Lung) | Growth Inhibition | Low µM range | Antiproliferative |

| Compound 3c [3] | DU145 (Prostate) | Growth Inhibition | Low µM range | Antiproliferative |

| Compound 5d [12] | Various | GI₅₀ | 1.59 - 2.28 | NF-κB Inhibition |

| XY039 (13e) [13] | 22Rv1 (Prostate) | RORγ Inhibition | - | RORγ Inverse Agonist |

| Quinoline 13 [15] | HeLa (Cervical) | IC₅₀ | 8.3 | KDM Regulation (putative) |

| Tetrahydroquinoline 18 [15] | HeLa (Cervical) | IC₅₀ | 13.15 | KDM Regulation (putative) |

| GM-3-121 [11] | HCT116 (Colon) | IC₅₀ (Anti-angiogenesis) | 1.72 | KRas Inhibition |

| 1-benzoyl amino-THIQ [10] | Ishikawa (Endometrial) | IC₅₀ (µg/mL) | 0.23 | Cytotoxicity |

| 1-benzoyl amino-THIQ [10] | MCF-7 (Breast) | IC₅₀ (µg/mL) | 0.63 | Cytotoxicity |

The following diagram illustrates the inhibitory effect of certain THQ derivatives on the NF-κB signaling pathway.

Antimicrobial Activity

The THQ scaffold is also prevalent in compounds exhibiting potent antimicrobial properties, including antibacterial and antifungal activities.[1][7] These derivatives offer potential solutions to the growing challenge of antimicrobial resistance.[7]

Table 2: Antimicrobial Activity of Selected 1,2,3,4-Tetrahydroquinoline and Isoquinoline Derivatives

| Compound ID/Reference | Target Organism | Activity Metric | Value (µM) | Notes |

|---|---|---|---|---|

| Compound 7c [16] | Escherichia coli | MIC | 33 | 10x more potent than ampicillin |

| Compound 7g [16] | Escherichia coli | MIC | 66 | 5x more potent than ampicillin |

| Compound 7e [16] | Pseudomonas aeruginosa | MIC | 83 | 4x more potent than ampicillin |

| Compound 8 [7] | Vancomycin-resistant E. faecium | MIC (µg/mL) | 4 | More potent than vancomycin (>64) |

| Compound 15 [7] | Staphylococcus aureus | MIC | 0.8 | Comparable to gentamicin |

| Compound 15 [7] | Bacillus cereus | MIC | 1.61 | Comparable to ofloxacin |

| NSTHIQ 5 & 6 [17] | Aspergillus spp., Penicillium spp. | Antifungal Activity | Significant | Broad-spectrum antifungal |

Neuroprotective and CNS Activities

THQ derivatives have a complex role in the central nervous system (CNS). While some endogenous THQs are considered potential neurotoxins implicated in Parkinson's disease, many synthetic derivatives are being investigated as neuroprotective agents for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][18][19]

Therapeutic Targets:

-

NMDA Receptor Antagonism: Certain THQ derivatives are potent antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a target for treating conditions involving excitotoxicity.[3]

-

Oxidative Stress Reduction: Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to alleviate oxidative stress and inflammation in experimental models of Parkinson's disease, suggesting antioxidant mechanisms.[6]

-

Alzheimer's Disease: THQ-based compounds are being evaluated as agents to slow the onset of Alzheimer's disease, potentially by acting as γ-secretase inhibitors or possessing other disease-modifying properties.[1][4]

Table 3: Neuroprotective and CNS Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound ID/Reference | Biological Target/Model | Activity Metric | Value | Notes |

|---|---|---|---|---|

| L-689560 [3] | NMDA Receptor | Antagonism | Potent | Glycine site antagonist |

| Compound 10 [1][4] | Alzheimer's Disease Model | - | - | Under investigation to slow disease onset |

| HTHQ (50 mg/kg) [6] | Rat Model of Parkinson's | Motor Coordination | Significant Improvement | Alleviates oxidative stress |

| 1MeTIQ [20] | Rat Model (Rotenone-induced) | Neuroprotection | - | Counteracts neurotoxic damage |

Key Experimental Protocols

The biological evaluation of THQ derivatives relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation, allowing for the determination of a compound's cytotoxic potential (IC₅₀ value).

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, H460) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test THQ derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-